N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Unfortunately, specific details about the molecular structure of this compound are not available in the resources I have access to.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Antimicrobial Activity
N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been synthesized and studied for their antimicrobial properties. Gein et al. (2015) found that some synthesized compounds exhibited antimicrobial activity (Gein, L. et al., 2015).
Biocidal Properties
Research by Youssef et al. (2011) highlighted that certain compounds, related in structure to this compound, revealed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, M. et al., 2011).
Molluscicidal Properties
El-bayouki and Basyouni (1988) investigated similar compounds for their activity against the intermediate host of schistosomiasis, B. alexandrina snails, showcasing the potential for molluscicidal applications (El-bayouki, K. & Basyouni, W., 1988).
Anticancer Potential
A study by Nagarapu et al. (2013) synthesized derivatives of similar compounds as potential anticancer agents. They evaluated these compounds' cytotoxicity against various human cancer cell lines, with some showing promising results (Nagarapu, L. et al., 2013).
Antiallergy Agents
Research by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound , revealed significant antiallergy activity in the rat PCA model (Hargrave, K. D. et al., 1983).
Antimicrobial Analysis
A study by Tiwari et al. (2018) on similar compounds focused on their synthesis and evaluation for antifungal and antibacterial activity, providing insights into their potential as antimicrobial agents (Tiwari, S. et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body, contributing to their biological activity .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-18(12-6-4-5-11(2)9-12)14(20)13-10-17-16-19(15(13)21)7-8-22-16/h4-6,9-10H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYDWIRXYBBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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